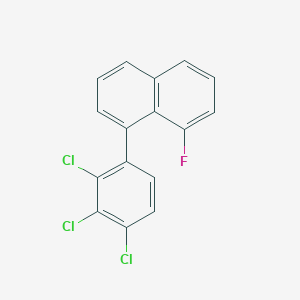![molecular formula C9H13NO B14790923 Phenol, 2-[(1S)-1-aminoethyl]-3-methyl-](/img/structure/B14790923.png)
Phenol, 2-[(1S)-1-aminoethyl]-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2-[(1S)-1-aminoethyl]-3-methyl- is an organic compound with the molecular formula C9H13NO It is a derivative of phenol, where the hydroxyl group is substituted with an aminoethyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phenol, 2-[(1S)-1-aminoethyl]-3-methyl- can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor. For instance, starting with a halogenated phenol, the aminoethyl group can be introduced through a substitution reaction using an appropriate amine under controlled conditions . Another method involves the reduction of a nitro-substituted precursor to introduce the amino group .
Industrial Production Methods
On an industrial scale, the production of phenol derivatives often involves the use of diazonium salts. Aromatic primary amines are treated with nitrous acid to form diazonium salts, which are then hydrolyzed to yield the desired phenol derivative . This method is advantageous due to its scalability and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2-[(1S)-1-aminoethyl]-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in many chemical processes.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common due to the electron-rich nature of the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine and nitric acid are used for bromination and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and hydroquinones.
Reduction: Hydroquinones.
Substitution: Brominated and nitrated phenol derivatives.
Wissenschaftliche Forschungsanwendungen
Phenol, 2-[(1S)-1-aminoethyl]-3-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential antimicrobial and antioxidant properties.
Industry: It is used in the production of polymers and resins due to its reactive phenolic group.
Wirkmechanismus
The mechanism of action of phenol, 2-[(1S)-1-aminoethyl]-3-methyl- involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function . Additionally, the aminoethyl group can interact with enzymes and receptors, modulating their activity . These interactions can lead to antimicrobial and antioxidant effects, making the compound valuable in medical and industrial applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminophenol: This compound has an amino group but lacks the methyl group, resulting in different chemical properties and reactivity.
3-Methylphenol:
Uniqueness
Phenol, 2-[(1S)-1-aminoethyl]-3-methyl- is unique due to the presence of both the aminoethyl and methyl groups. This combination enhances its reactivity and allows for a broader range of chemical reactions and applications compared to its simpler counterparts .
Eigenschaften
Molekularformel |
C9H13NO |
|---|---|
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
2-(1-aminoethyl)-3-methylphenol |
InChI |
InChI=1S/C9H13NO/c1-6-4-3-5-8(11)9(6)7(2)10/h3-5,7,11H,10H2,1-2H3 |
InChI-Schlüssel |
WAZZURDGDKLQLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)O)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


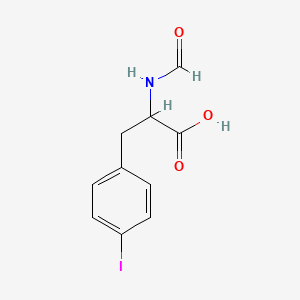
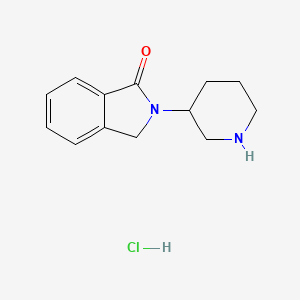
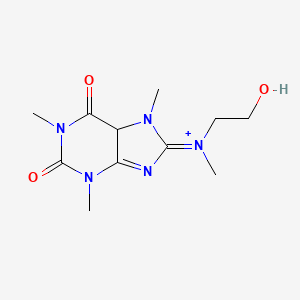
![(2S)-2-[4-[(4R)-4-(4-Fluorophenyl)-4,5-dihydro-2-oxazolyl]phenyl]morpholine](/img/structure/B14790863.png)
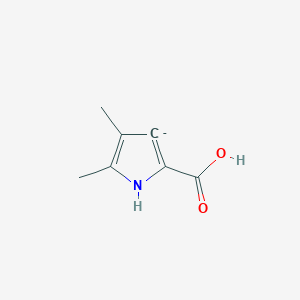
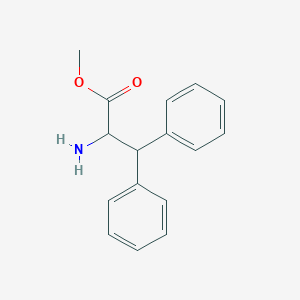
![Tert-butyl 4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidine-1-carboxylate](/img/structure/B14790878.png)
![N-[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]acetamide](/img/structure/B14790893.png)
![(1S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol](/img/structure/B14790896.png)
![7-[5-(3-Hydroxyoctylidene)-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid](/img/structure/B14790903.png)
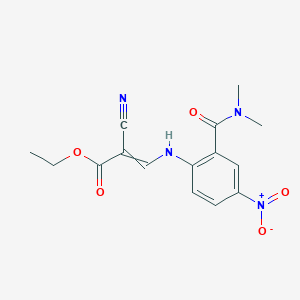
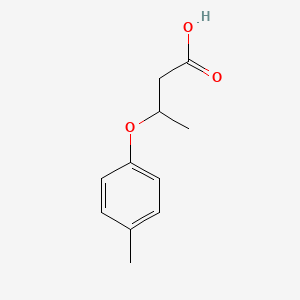
![benzyl N-[4-(2-aminopropanoylamino)cyclohexyl]-N-propan-2-ylcarbamate](/img/structure/B14790931.png)
